molecular formula C8H5ClO2 B6351825 2-chloroterephthalaldehyde CAS No. 3217-19-4

2-chloroterephthalaldehyde

Cat. No.: B6351825
CAS No.: 3217-19-4
M. Wt: 168.57 g/mol
InChI Key: GWIWIPGOKVSQKR-UHFFFAOYSA-N
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Description

2-Chloroterephthalaldehyde is an organic compound with the molecular formula C8H5ClO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including material synthesis and medicinal chemistry .

Preparation Methods

2-Chloroterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloroterephthalic acid or its derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the chlorination of terephthalaldehyde using chlorine gas in the presence of a catalyst . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloroterephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2-chloroterephthalic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Chloroterephthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroterephthalaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the compounds derived from it .

Comparison with Similar Compounds

2-Chloroterephthalaldehyde can be compared with other similar compounds, such as terephthalaldehyde and 2-bromoterephthalaldehyde. While terephthalaldehyde lacks the halogen substituent, 2-bromoterephthalaldehyde has a bromine atom instead of chlorine. The presence of different halogens affects the reactivity and properties of these compounds. For instance, the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to terephthalaldehyde .

Similar Compounds

  • Terephthalaldehyde
  • 2-Bromoterephthalaldehyde
  • 2-Iodoterephthalaldehyde

These compounds share a similar core structure but differ in their substituents, which influences their chemical behavior and applications .

Properties

IUPAC Name

2-chloroterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIWIPGOKVSQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954037
Record name 2-Chlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-19-4
Record name Terephthalaldehyde, chloro-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroterephthalaldehyde
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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